Cas no 1314981-14-0 (3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole)

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 1314981-14-0
- EN300-6740464
- AKOS006374886
- 3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
- 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
- SCHEMBL24175275
-
- インチ: 1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3
- InChIKey: ADBFLWKOYIBFQR-UHFFFAOYSA-N
- ほほえんだ: ClCC1CC(C)(C)ON=1
計算された属性
- せいみつぶんしりょう: 147.0450916g/mol
- どういたいしつりょう: 147.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6740464-0.5g |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 0.5g |
$656.0 | 2023-05-30 | |
Enamine | EN300-6740464-1.0g |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 1g |
$842.0 | 2023-05-30 | |
Enamine | EN300-6740464-5.0g |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 5g |
$2443.0 | 2023-05-30 | |
1PlusChem | 1P028LZQ-250mg |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 250mg |
$579.00 | 2023-12-22 | |
Aaron | AR028M82-500mg |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 500mg |
$927.00 | 2025-02-16 | |
Aaron | AR028M82-5g |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 5g |
$3385.00 | 2023-12-16 | |
Aaron | AR028M82-50mg |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 50mg |
$296.00 | 2025-02-16 | |
Aaron | AR028M82-2.5g |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 2.5g |
$2294.00 | 2025-02-16 | |
Aaron | AR028M82-250mg |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 250mg |
$600.00 | 2025-02-16 | |
1PlusChem | 1P028LZQ-500mg |
3-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole |
1314981-14-0 | 95% | 500mg |
$873.00 | 2023-12-22 |
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazoleに関する追加情報
3-(Chloromethyl)-5,5-Dimethyl-4H-1,2-Oxazole: A Comprehensive Overview
The compound with CAS No. 1314981-14-0, commonly referred to as 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole, is an intriguing organic molecule that has garnered attention in various scientific and industrial domains. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group at the third position and two methyl groups at the fifth position imparts unique chemical properties to this molecule.
Oxazoles are well-known for their versatility in organic synthesis and their ability to participate in a wide range of reactions. The chloromethyl group in this compound acts as an electrophilic center, making it reactive towards nucleophilic attacks. This reactivity is particularly useful in the synthesis of various functionalized molecules. Recent studies have highlighted the potential of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole in click chemistry and other modular synthesis strategies.
The dimethyl substitution at the fifth position of the oxazole ring contributes to the molecule's stability and enhances its solubility in organic solvents. This feature is advantageous in applications where precise control over reaction conditions is necessary. Furthermore, the dimethyl groups can serve as protecting groups during multi-step synthesis processes, ensuring selective reactivity of other functional groups within the molecule.
Recent research has explored the use of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole as a building block for constructing bioactive compounds. For instance, its reactivity with amines has been exploited to synthesize novel oxazolidinones, which are known for their pharmacological activities. Additionally, its ability to undergo cycloaddition reactions has opened new avenues for the development of advanced materials with tailored properties.
In terms of industrial applications, 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole has found utility in the synthesis of agrochemicals and specialty chemicals. Its role as an intermediate in the production of herbicides and fungicides has been well-documented. Moreover, its compatibility with modern green chemistry principles makes it an attractive candidate for sustainable chemical manufacturing processes.
The synthesis of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole typically involves a multi-step approach that includes oxidation and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of palladium catalysts has significantly improved the yield and purity of this molecule during its production.
From a toxicological standpoint, studies have shown that 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole exhibits low acute toxicity when administered at moderate doses. However, long-term exposure studies are still underway to fully understand its potential health risks. Regulatory agencies have classified this compound under standard safety guidelines for handling and storage.
In conclusion, 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential component in contemporary organic synthesis efforts. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and industrial endeavors.
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